6-Butylpyridazin-3(2H)-one
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Overview
Description
6-Butylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The butyl group at position 6 and the keto group at position 3 make this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted hydrazine with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Butylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The butyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
6-Butylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Butylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butylpyridazin-3-amine: Similar structure but with an amine group instead of a keto group.
2-((6-(Butyl(methyl)amino)pyridazin-3-yl)oxy)acetic acid: Contains additional functional groups, making it more complex.
Uniqueness
6-Butylpyridazin-3(2H)-one is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-butyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-5-6-8(11)10-9-7/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
UEHWMHZLDPZMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=O)C=C1 |
Origin of Product |
United States |
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